5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(10(15)16)9(13)5-7-14/h8-9H,4-7,13H2,1-3H3,(H,15,16) |
InChI Key |
CBHLIRKIVFBOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azepane ring or other functional groups.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid depends on its specific application. In general, the Boc group serves as a protecting group that can be selectively removed to reveal the free amine. This allows for the controlled introduction of functional groups and the study of molecular interactions. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from peer-reviewed literature and commercial sources.
Structural and Functional Group Analysis
Key differences and similarities are summarized in Table 1.
Table 1: Structural Comparison of 5-Amino-1-[(t-Boc)azepane-4-carboxylic Acid and Analogues
Key Findings
Ring Size and Flexibility
- The azepane core (7-membered) in the target compound confers greater conformational flexibility compared to imidazole (5-membered, rigid) or pyridine (6-membered, planar) derivatives. This flexibility may enhance binding to proteins with large active sites .
- Imidazole derivatives (e.g., 5{117}, 5{118}) exhibit rigidity, which improves metabolic stability but may limit solubility .
Functional Group Impact
- The t-Boc group is a common feature across all compounds, serving as a protective moiety during synthesis. However, its placement varies: in the target compound, it stabilizes the azepane nitrogen, whereas in imidazole derivatives (5{117}, 5{118}), it protects lysine side chains .
- Amino vs. Hydroxyl Groups: The amino group in the target compound enables hydrogen bonding and protonation at physiological pH, whereas hydroxyl groups (e.g., in 3-hydroxypyridine-2-carboxylic acid) increase acidity and metal-binding capacity .
Stereochemical Considerations
- The (2R)- and (2S)-t-Boc amino acid derivatives (PharmaBlock 2020) highlight the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if present) would similarly influence its interactions with chiral targets .
Biological Activity
5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, also known by its CAS number 1785497-38-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid features a seven-membered nitrogen-containing ring (azepane) along with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , and it has a molecular weight of 258.31 g/mol. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor antagonism.
Mechanisms of Biological Activity
Research indicates that 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid exhibits notable interactions with various biological targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes, including SIRT2, which is involved in cellular regulation processes. This inhibition suggests potential applications in treating metabolic disorders where SIRT2 plays a crucial role .
- Receptor Antagonism : It acts as an antagonist for receptors such as the melanin-concentrating hormone receptor 1 and the bradykinin hB2 receptor. These interactions may provide therapeutic avenues for conditions related to pain management and metabolic dysfunctions.
Biological Activity Data
The following table summarizes key biological activities associated with 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid:
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | SIRT2 | Inhibitor | |
| Receptor Antagonism | Melanin-concentrating hormone receptor 1 | Antagonist | |
| Receptor Antagonism | Bradykinin hB2 receptor | Antagonist |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- SIRT2 Inhibition Study : A study demonstrated that derivatives of azepane compounds, including 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid, can effectively inhibit SIRT2 activity. This inhibition was linked to potential therapeutic effects in metabolic disorders.
- Receptor Interaction Analysis : Another study focused on the interaction between this compound and melanin-concentrating hormone receptors, revealing its capability to modulate receptor activity, which could be beneficial in treating obesity and related metabolic conditions.
- Comparison with Similar Compounds : Research comparing various azepane derivatives highlighted the unique structural features of 5-amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid that enhance its biological activity compared to other similar compounds, such as those containing different protecting groups or structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
